tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate
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Overview
Description
tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a tert-butyl group, a prop-2-yn-1-yl group, and a hydrazine-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for drug development.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate involves its interaction with molecular targets through its hydrazine and alkyne functional groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their activity. The specific pathways and molecular targets depend on the context of its application, such as in drug development or materials science.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
- tert-Butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate is unique due to its hydrazine moiety, which imparts distinct reactivity compared to similar compounds with piperidine, piperazine, or azetidine rings. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(prop-2-ynylamino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5-6-9-10-7(11)12-8(2,3)4/h1,9H,6H2,2-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOQYSBEWCMFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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